

# Spectroscopic Profile of Methyl 2-amino-5chlorobenzoate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 2-amino-5-chlorobenzoate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-amino-5-chlorobenzoate**, a key intermediate in pharmaceutical synthesis. This document presents tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of the compound.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained for **Methyl 2-amino-5-chlorobenzoate**, providing a quantitative reference for researchers.

#### 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.75	d	2.5	H-6
7.15	dd	8.7, 2.5	H-4
6.65	d	8.7	H-3
5.50	br s	-	-NH2
3.85	S	-	-OCH₃



Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
167.9	C=O
149.2	C-2
133.5	C-4
129.0	C-6
122.5	C-5
118.0	C-3
110.1	C-1
51.7	-OCH₃

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
3485, 3375	N-H stretching (asymmetric and symmetric)
1695	C=O stretching (ester)
1620, 1580	N-H bending and C=C aromatic stretching
1245	C-O stretching (ester)
820	C-H out-of-plane bending (aromatic)
760	C-CI stretching

Sample preparation: KBr pellet.

# Mass Spectrometry (GC-MS)



m/z	Relative Intensity (%)	Assignment
187	45	[M+2] <sup>+</sup> (due to <sup>37</sup> Cl isotope)
185	100	[M] <sup>+</sup> (Molecular ion)
154	85	[M - OCH₃]+
126	60	[M - COOCH₃]+
90	40	[C <sub>6</sub> H <sub>4</sub> N] <sup>+</sup>

Ionization method: Electron Ionization (EI) at 70 eV.

## **Experimental Protocols**

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of **Methyl 2-amino-5-chlorobenzoate** (approximately 10 mg) was prepared in deuterated chloroform (CDCl<sub>3</sub>, 0.7 mL). The solution was transferred to a 5 mm NMR tube.  $^{1}$ H and  $^{13}$ C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For  $^{13}$ C NMR, the solvent peak of CDCl<sub>3</sub> at 77.16 ppm was used as a reference.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of finely ground **Methyl 2-amino-5-chlorobenzoate** was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>.

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS analysis was performed on an Agilent 7890B GC system coupled to a 5977A mass selective detector. A solution of **Methyl 2-amino-5-chlorobenzoate** in dichloromethane was



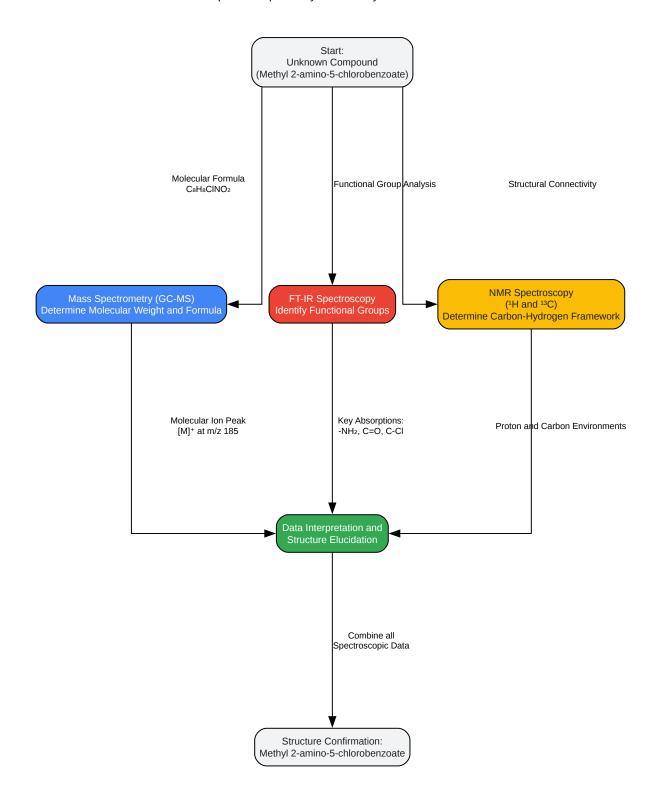
injected into the GC equipped with an HP-5ms capillary column. The oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **Methyl 2-amino-5-chlorobenzoate**.



Workflow for Spectroscopic Analysis of Methyl 2-amino-5-chlorobenzoate



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Caption: Logical workflow for compound identification.







This guide provides foundational spectroscopic information for **Methyl 2-amino-5-chlorobenzoate**, intended to support research and development activities in the pharmaceutical and chemical industries.

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